Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate
Overview
Description
Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate: is a chemical compound that belongs to the class of organic compounds known as cyclohexanecarboxylates. This compound features a cyclohexanone ring substituted with a chlorophenyl group and a methoxy carbonyl group. It is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-chlorophenylacetic acid as the starting material.
Reaction Steps:
Conditions: The reaction is usually carried out under acidic conditions, with catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization.
Industrial Production Methods:
Large-Scale Synthesis: In an industrial setting, the synthesis is scaled up using reactors that allow for continuous processing and efficient heat management.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Alcohols derived from the reduction of the ketone group.
Substitution Products: Derivatives with different substituents on the chlorophenyl group.
Scientific Research Applications
Chemistry: Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Methyl 1-(2-chlorophenyl)-4-oxocyclohexanecarboxylate: Similar structure with a different position of the chlorophenyl group.
Methyl 1-(3-fluorophenyl)-4-oxocyclohexanecarboxylate: Similar structure with a fluorine atom instead of chlorine.
Methyl 1-(3-chlorophenyl)-3-oxocyclohexanecarboxylate: Similar structure with a different position of the ketone group.
Uniqueness: Methyl 1-(3-chlorophenyl)-4-oxocyclohexanecarboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
This compound continues to be a subject of interest in various fields of research, and its applications are likely to expand as new studies are conducted.
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Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-18-13(17)14(7-5-12(16)6-8-14)10-3-2-4-11(15)9-10/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJJWMYIVZUMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857200 | |
Record name | Methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384264-35-0 | |
Record name | Methyl 1-(3-chlorophenyl)-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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